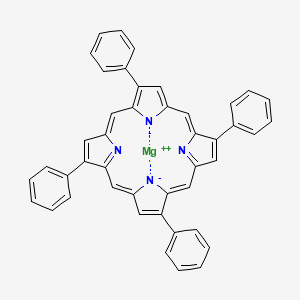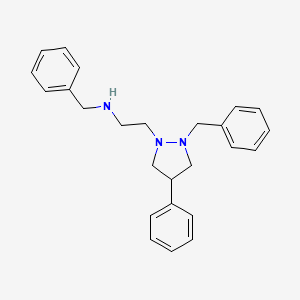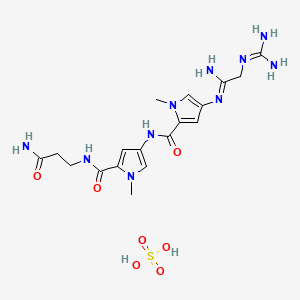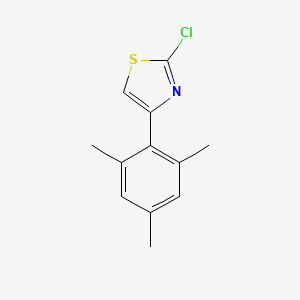
2-Chloro-4-(2,4,6-trimethylphenyl)-1,3-thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-(2,4,6-trimethylphenyl)-1,3-thiazole is a heterocyclic compound featuring a thiazole ring substituted with a 2,4,6-trimethylphenyl group and a chlorine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(2,4,6-trimethylphenyl)-1,3-thiazole typically involves the reaction of 2,4,6-trimethylphenyl isothiocyanate with chloroacetyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazole ring. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of safety measures to handle the reagents and by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Chloro-4-(2,4,6-trimethylphenyl)-1,3-thiazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced, although these reactions are less common.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or primary amines can be used in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products:
Substitution Products: Depending on the nucleophile, products can include amines, thiols, or other substituted thiazoles.
Oxidation Products: Oxidized derivatives of the thiazole ring.
Reduction Products: Reduced forms of the thiazole ring.
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-(2,4,6-trimethylphenyl)-1,3-thiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Chloro-4-(2,4,6-trimethylphenyl)-1,3-thiazole depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subject to ongoing research.
Vergleich Mit ähnlichen Verbindungen
2-Chloro-4-phenyl-1,3-thiazole: Lacks the trimethyl substitution on the phenyl ring.
4-(2,4,6-Trimethylphenyl)-1,3-thiazole: Lacks the chlorine substitution.
2,4,6-Trimethylphenyl isothiocyanate: Precursor in the synthesis of the target compound.
Uniqueness: 2-Chloro-4-(2,4,6-trimethylphenyl)-1,3-thiazole is unique due to the presence of both the chlorine atom and the 2,4,6-trimethylphenyl group, which confer distinct chemical properties and reactivity compared to its analogs.
Eigenschaften
CAS-Nummer |
786610-33-1 |
|---|---|
Molekularformel |
C12H12ClNS |
Molekulargewicht |
237.75 g/mol |
IUPAC-Name |
2-chloro-4-(2,4,6-trimethylphenyl)-1,3-thiazole |
InChI |
InChI=1S/C12H12ClNS/c1-7-4-8(2)11(9(3)5-7)10-6-15-12(13)14-10/h4-6H,1-3H3 |
InChI-Schlüssel |
BWQKUPFIWIDWRD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)C2=CSC(=N2)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


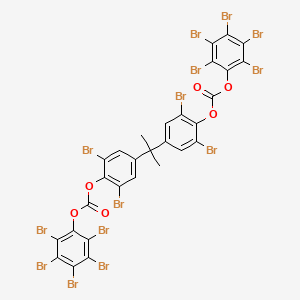
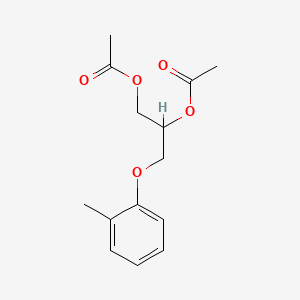
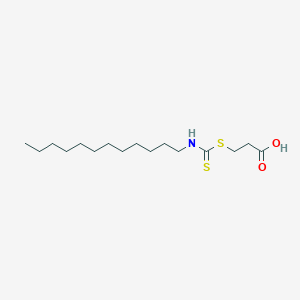

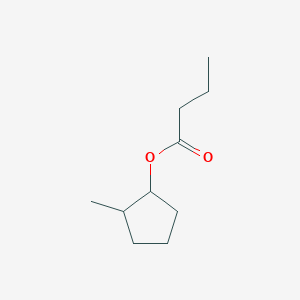
![1,4,11-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8-tetraen-10-one](/img/structure/B13793160.png)
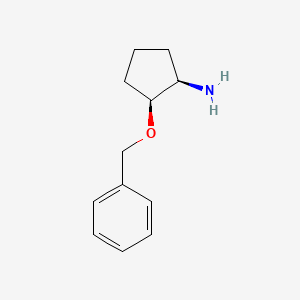
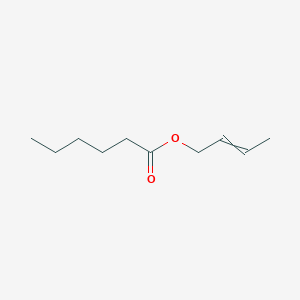
![Benzene, 2,4-dichloro-1-[(4-chlorophenyl)thio]-](/img/structure/B13793171.png)
